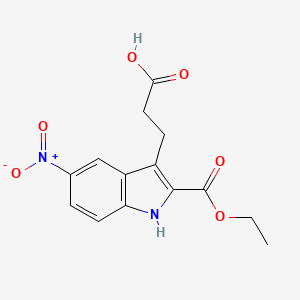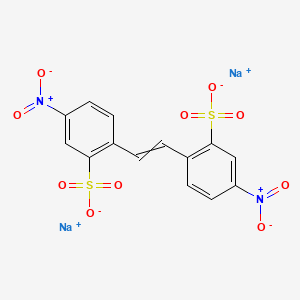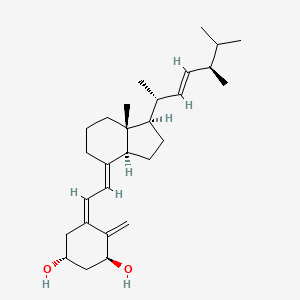
Doxercalciferol
Overview
Description
Doxercalciferol is a synthetic analog of ergocalciferol (vitamin D2) used primarily in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease . It is a prodrug that undergoes metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .
Mechanism of Action
Target of Action
Doxercalciferol primarily targets the parathyroid glands and bone cells (osteoblasts) . The parathyroid glands play a crucial role in maintaining the body’s calcium balance, while osteoblasts are involved in bone formation .
Mode of Action
This compound is a synthetic vitamin D2 analog that undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25- (OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite interacts with specific receptor proteins in the target tissues . It acts directly on the parathyroid glands to suppress parathyroid hormone (PTH) synthesis and secretion, and on bone cells to stimulate skeletal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of blood calcium levels . The biologically active metabolites of this compound control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone, the mobilization of calcium from the skeleton .
Pharmacokinetics
This compound is a prodrug, which means it is inert until activated by the liver . The consequence of in vivo activation of this compound is the release of the major metabolite of this compound (1α,25- [OH] 2 D 2 ) with a mean elimination half-life of approximately 32 to 37 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of parathyroid synthesis and secretion, and the stimulation of skeletal growth . These effects help to regulate blood calcium levels, which are essential for various body functions .
Biochemical Analysis
Biochemical Properties
Doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25- (OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This process does not require the involvement of the kidneys .
Cellular Effects
This compound has several effects on cells. It helps the body to use more of the calcium found in foods or supplements and regulates the body’s production of parathyroid hormone . It also acts directly on bone cells (osteoblasts) to stimulate skeletal growth .
Molecular Mechanism
This compound works by getting converted to a biologically active form of vitamin D2 in vivo, without the involvement of the kidneys . This active form binds to the vitamin D receptor, controlling the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidneys, and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton .
Temporal Effects in Laboratory Settings
It is known that this compound effectively suppresses parathyroid hormone level without having side effects like hypercalcemia and hyperphosphatemia, which are much common with earlier vitamin D analogues .
Dosage Effects in Animal Models
In animal models, this compound has been shown to normalize serum calcium and parathyroid hormone (PTH) levels at certain dosages
Metabolic Pathways
This compound is absorbed from the gastrointestinal tract and activated by CYP 27 in the liver to form 1α,25- (OH)2D2 (major metabolite) and 1α,24-dihydroxyvitamin D2 (minor metabolite) .
Subcellular Localization
It is known that in pig parathyroid cells, this compound and the active form of this compound induced vitamin D receptor translocation from the cytoplasm into the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxercalciferol is synthesized through a series of chemical reactions starting from ergocalciferol. The key steps involve hydroxylation at the 1α position to produce 1α-hydroxyergocalciferol . This process typically involves the use of reagents such as tert-butyl hydroperoxide and titanium isopropoxide under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product . The production process is designed to be efficient and scalable, allowing for the manufacture of this compound in quantities sufficient to meet clinical demand.
Chemical Reactions Analysis
Types of Reactions: Doxercalciferol undergoes several types of chemical reactions, including:
Hydroxylation: The primary reaction involved in its activation, where it is hydroxylated to form 1α,25-dihydroxyvitamin D2.
Oxidation and Reduction: These reactions are involved in the metabolic activation and deactivation of the compound within the body.
Common Reagents and Conditions:
Hydroxylation: Reagents such as tert-butyl hydroperoxide and titanium isopropoxide are commonly used.
Oxidation and Reduction: Enzymatic processes within the liver facilitate these reactions under physiological conditions.
Major Products Formed: The major product formed from the hydroxylation of this compound is 1α,25-dihydroxyvitamin D2, which is the active form of the compound .
Scientific Research Applications
Doxercalciferol has a wide range of scientific research applications, including:
Medicine: It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Biology: Research into the role of vitamin D analogs in calcium homeostasis and bone health.
Chemistry: Studies on the synthesis and structural analysis of vitamin D analogs.
Industry: Production of vitamin D supplements and pharmaceuticals.
Comparison with Similar Compounds
Calcitriol: Another active form of vitamin D, used in the treatment of similar conditions.
Alfacalcidol: A prodrug that is metabolized to calcitriol in the liver.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.
Uniqueness: Doxercalciferol is unique in that it is a synthetic analog of vitamin D2, whereas calcitriol and alfacalcidol are analogs of vitamin D3 . This distinction can influence their pharmacokinetics and pharmacodynamics, making this compound a valuable option for patients who may not respond well to other vitamin D analogs .
Properties
Key on ui mechanism of action |
Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease. |
|---|---|
CAS No. |
54573-75-0 |
Molecular Formula |
C28H44O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
5-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/t19?,20?,24?,25?,26?,27?,28-/m1/s1 |
InChI Key |
HKXBNHCUPKIYDM-XXZMWSRPSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Appearance |
White to yellow/brown solid powder. |
Key on ui other cas no. |
54573-75-0 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Relatively insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1 alpha-hydroxyergocalciferol 1alpha(OH)2D2 1alpha-hydroxyvitamin D2 1alpha-OHD2 doxacalciferol doxercalciferol Hectorol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does doxercalciferol exert its biological effects?
A1: this compound (1α-hydroxyvitamin D2) functions as a prodrug that is converted in the liver to its active metabolite, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, such as the parathyroid glands, intestines, and bone. [, , , , , , ] This binding initiates a cascade of downstream effects, primarily influencing calcium and phosphorus homeostasis, as well as impacting bone metabolism and parathyroid hormone (PTH) production.
Q2: Can you elaborate on the specific downstream effects of this compound mediated by VDR activation?
A2: this compound, via its active metabolite, primarily targets the parathyroid glands, where VDR activation leads to the suppression of PTH gene expression. [, , , ] This, in turn, helps regulate serum calcium and phosphorus levels. In the intestines, VDR activation enhances calcium and phosphorus absorption. [, , ] In bone, this compound exhibits complex effects on bone formation and resorption, with studies suggesting it can both stimulate bone formation and inhibit bone resorption depending on the specific context and dose. [, , , , , ]
Q3: Does this compound impact tissues beyond those involved in mineral metabolism?
A3: While primarily known for its role in mineral homeostasis, research suggests that this compound might have broader biological effects. For example, studies have shown that this compound can modulate dietary fat-induced renal disease and influence renal lipid metabolism in mice. [] This highlights the potential for this compound to impact systems beyond classical vitamin D-related pathways.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C₂₈H₄₄O₂ and it has a molecular weight of 412.65 g/mol. [, , ]
Q5: Are there specific spectroscopic data available for the characterization of this compound?
A5: High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are commonly employed for the characterization and quantification of this compound and its related impurities. [, , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques, sometimes involving derivatization steps, are utilized for sensitive and selective determination of this compound and its metabolites in biological matrices. []
Q6: What is known about the stability of this compound?
A6: this compound, like many vitamin D analogs, can undergo degradation under certain conditions. Light, oxygen, and high temperatures can contribute to its degradation. [, ]
Q7: Are there specific formulation strategies to enhance this compound stability, solubility, or bioavailability?
A7: Several formulation strategies have been explored to improve the stability and bioavailability of this compound. These include the use of protective packaging to minimize light exposure, [] as well as the development of both oral and intravenous formulations. [, , , , ] Further research continues to explore novel delivery systems to optimize this compound's therapeutic potential.
Q8: What is the pharmacokinetic profile of this compound?
A8: this compound is administered orally or intravenously and is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. [, , , , ] Its elimination half-life is relatively short, but the active metabolite has a longer half-life, contributing to its sustained pharmacological effects. []
Q9: Has the efficacy of this compound been investigated in preclinical models?
A10: this compound has been extensively studied in various animal models. For example, it has demonstrated efficacy in suppressing PTH and ameliorating bone abnormalities in uremic rats and mice. [, ] Additionally, this compound has shown promise in preclinical models of cardiac hypertrophy, where it attenuated cardiac remodeling and suppressed renin expression in spontaneously hypertensive rats. []
Q10: What about the clinical efficacy of this compound?
A11: Clinical trials have explored this compound's efficacy in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). [, , , , , , ] These studies suggest that this compound effectively reduces PTH levels in these patients, aligning with its intended pharmacological action. Furthermore, clinical trials have investigated its potential in treating various conditions, including myelodysplastic syndrome [] and androgen-independent prostate cancer, although with limited success in these areas. []
Q11: What are the potential adverse effects associated with this compound?
A12: As with other vitamin D analogs, the primary safety concern with this compound is the development of hypercalcemia and hyperphosphatemia, especially at higher doses or in patients with impaired renal function. [, , , , , , , , , ] Careful monitoring of calcium, phosphorus, and PTH levels is crucial during treatment to mitigate these risks.
Q12: What are the alternatives to this compound in managing secondary hyperparathyroidism?
A13: Several other vitamin D analogs are available for treating secondary hyperparathyroidism, each with its own pharmacokinetic and pharmacodynamic profile. Calcitriol, the active form of vitamin D3, was widely used but carries a higher risk of hypercalcemia. [, , , , ] Paricalcitol is another vitamin D analog with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. [, , , , , ] Cinacalcet, a calcimimetic that directly activates the calcium-sensing receptor, offers an alternative mechanism for managing secondary hyperparathyroidism. [] The choice of agent depends on patient-specific factors, such as CKD stage, calcium and phosphorus levels, and individual response to therapy.
Q13: What are some important research tools and resources for studying this compound?
A14: Various in vitro and in vivo models are essential for investigating the mechanisms of action and therapeutic potential of this compound. Cell lines, such as parathyroid cells and osteoblasts, are valuable for studying the direct effects of this compound on target cells. Animal models, particularly rodent models of CKD and other relevant diseases, provide valuable insights into the in vivo effects of this compound. [, , ] Additionally, clinical trials are crucial for evaluating the efficacy and safety of this compound in human patients. [, , , , , , ] Collaboration among researchers in academia, the pharmaceutical industry, and clinical settings is essential to advance our understanding and optimize the use of this compound in various clinical contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)
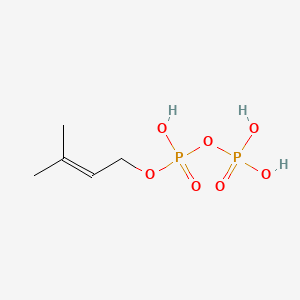
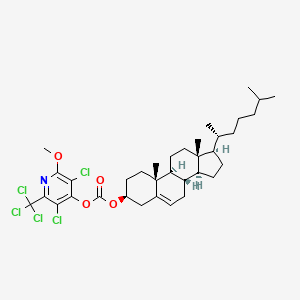
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)
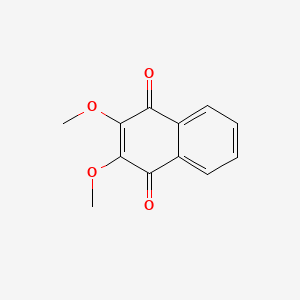
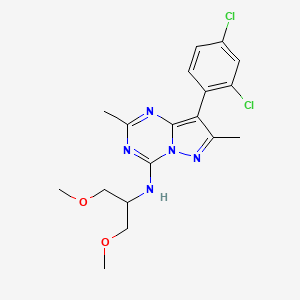
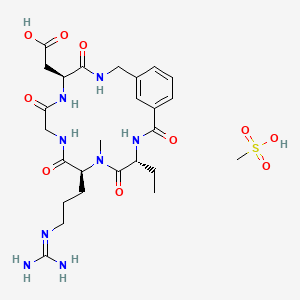
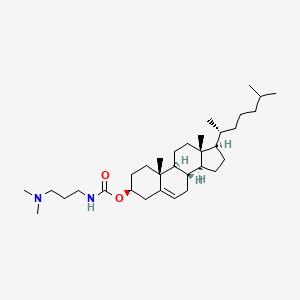
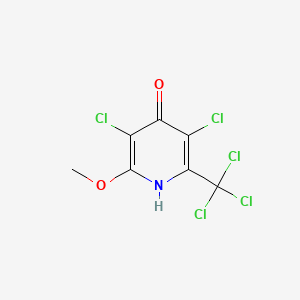
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
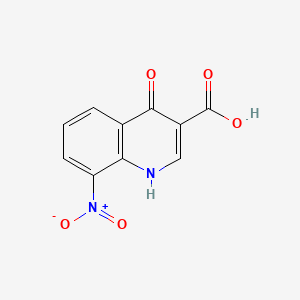
![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
